2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine
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Overview
Description
2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two bromine atoms attached to the biphenyl structure and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine typically involves the bromination of biphenyl derivatives followed by coupling reactions with pyridine. One common method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide, followed by reaction with electrophiles to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethylate and other nucleophiles.
Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: Used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and pyridine ring play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridine: A related compound with similar bromine substitution on the pyridine ring.
2,5-Dibromopyridine: Another similar compound with bromine atoms at different positions on the pyridine ring.
Uniqueness
2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine is unique due to its biphenyl structure combined with a pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H11Br2N |
---|---|
Molecular Weight |
389.1 g/mol |
IUPAC Name |
2-[3-(3,5-dibromophenyl)phenyl]pyridine |
InChI |
InChI=1S/C17H11Br2N/c18-15-9-14(10-16(19)11-15)12-4-3-5-13(8-12)17-6-1-2-7-20-17/h1-11H |
InChI Key |
WKFOWDQVQOTVKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)Br)Br |
Origin of Product |
United States |
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